molecular formula C17H27N7O7 B14214904 Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine CAS No. 629658-19-1

Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine

Cat. No.: B14214904
CAS No.: 629658-19-1
M. Wt: 441.4 g/mol
InChI Key: BQUKMVLVSJPCPJ-QSFUFRPTSA-N
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Description

Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine is a pentapeptide composed of the amino acids glycine, alanine, histidine, serine, and alanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.

    Deprotection of the amino group: of the anchored amino acid to allow for the next coupling reaction.

    Repetition of the coupling and deprotection steps: until the desired peptide sequence is achieved.

    Cleavage of the peptide from the resin: using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and throughput. Additionally, large-scale production may involve solution-phase synthesis for certain steps to reduce costs and improve yields.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂) or iodine (I₂) for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.

    Substitution reagents: Various alkylating agents or acylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide bond formation, stability, and interactions with other molecules.

    Biology: Investigated for its role in cellular processes and potential as a bioactive peptide.

    Medicine: Explored for its therapeutic potential in wound healing, anti-inflammatory effects, and as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine involves its interaction with specific molecular targets and pathways. For instance, peptides can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. The exact mechanism depends on the peptide’s structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide known for its role in wound healing and anti-inflammatory effects.

    Glycyl-L-alanyl-L-histidyl-L-seryl-L-lysine: A pentapeptide similar to Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine but with an additional lysine residue.

Uniqueness

This compound is unique due to its specific sequence and the presence of both histidine and serine residues, which can confer distinct biological activities and interactions compared to other peptides.

Properties

CAS No.

629658-19-1

Molecular Formula

C17H27N7O7

Molecular Weight

441.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C17H27N7O7/c1-8(21-13(26)4-18)14(27)23-11(3-10-5-19-7-20-10)15(28)24-12(6-25)16(29)22-9(2)17(30)31/h5,7-9,11-12,25H,3-4,6,18H2,1-2H3,(H,19,20)(H,21,26)(H,22,29)(H,23,27)(H,24,28)(H,30,31)/t8-,9-,11-,12-/m0/s1

InChI Key

BQUKMVLVSJPCPJ-QSFUFRPTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CN

Origin of Product

United States

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